Isopropyl 4-bromo-3-methylbenzoate
Overview
Description
Isopropyl 4-bromo-3-methylbenzoate is a chemical compound that has gained popularity in scientific research due to its potential applications in various fields. This compound is also known as IBMB and has a molecular formula of C11H13BrO2.
Mechanism Of Action
The mechanism of action of IBMB is not well understood. However, it is believed that it may act as a potential inhibitor of certain enzymes or receptors in the body. Further research is needed to elucidate the exact mechanism of action of IBMB.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IBMB are not well studied. However, it has been reported to exhibit antifungal and antibacterial activity. Further research is needed to study the potential biological activity of IBMB.
Advantages And Limitations For Lab Experiments
IBMB has several advantages for lab experiments, including its ease of synthesis, high yield, and good purity. However, it has some limitations, including its potential toxicity and limited availability.
Future Directions
There are several future directions for research on IBMB. These include:
1. Studying the potential biological activity of IBMB and its derivatives.
2. Synthesizing new compounds based on IBMB for potential drug discovery.
3. Developing new synthetic methods for the synthesis of IBMB and its derivatives.
4. Studying the mechanism of action of IBMB and its derivatives.
5. Developing new applications for IBMB in material science.
Conclusion:
In conclusion, IBMB is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of IBMB in various fields.
Scientific Research Applications
IBMB has found its application in various scientific research fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, IBMB has been used as a starting material for the synthesis of potential drug candidates. It has also been used as a precursor for the synthesis of various heterocyclic compounds with potential biological activity. In organic synthesis, IBMB has been used as a reagent for the synthesis of various functionalized compounds. In material science, IBMB has been used as a building block for the synthesis of various polymers and dendrimers.
properties
IUPAC Name |
propan-2-yl 4-bromo-3-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)14-11(13)9-4-5-10(12)8(3)6-9/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLZFKDNOLZYGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 4-bromo-3-methylbenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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